(5-Iodofuran-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-iodofuran-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCYNNRZSTBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Carbon Iodine C I Bond Cleavage:
The C-I bond is the weakest point in the molecule and is susceptible to cleavage through several mechanisms. Theoretical calculations on various halo-heterocycles have shown that the bond dissociation energy (BDE) is a key factor in predicting reactivity, particularly in processes like palladium-catalyzed cross-coupling reactions. nih.govnih.gov
Homolytic Cleavage: This pathway involves the breaking of the C-I bond to form a furanyl radical and an iodine radical. DFT calculations can predict the bond dissociation energy for this process. While specific calculations for (5-Iodofuran-2-yl)methanamine are not available, studies on similar iodinated aromatic compounds can provide estimates.
Heterolytic Cleavage: This would lead to the formation of a furanyl cation and an iodide anion, or a furanyl anion and an iodonium (B1229267) ion. The high energy of the resulting carbocation on an aromatic ring makes this pathway less likely under normal conditions unless stabilized by a potent electron-donating group.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing iodine atom can activate the furan (B31954) ring towards nucleophilic attack, although furan itself is an electron-rich aromatic system. A concerted mechanism (cSNAr) or a classical two-step Meisenheimer complex mechanism could be envisaged. nih.gov The energy barrier for such reactions would be highly dependent on the nature of the attacking nucleophile and the solvent.
Reactions Involving the Methanamine Moiety:
The aminomethyl group introduces a site for both nucleophilic and electrophilic interactions.
N-alkylation/N-acylation: The lone pair on the nitrogen atom makes it a good nucleophile, readily reacting with electrophiles. The energy barriers for these reactions are generally low.
Dehydrogenation and C-N Bond Cleavage: Computational studies on the decomposition of methylamine (B109427) on metal surfaces have shown that C-H and N-H bond activations are initial steps, followed by the more energy-demanding C-N bond cleavage. rsc.org Similar pathways could be predicted for (5-Iodofuran-2-yl)methanamine, particularly in the context of heterogeneous catalysis.
Furan Ring Opening:
The furan (B31954) ring can undergo cleavage under certain conditions, such as catalytic hydrogenation. DFT studies on the hydrogenation of furan on a Pd(111) surface have shown that the reaction proceeds via sequential hydrogenation of the carbon atoms, with ring opening becoming facile after the initial hydrogenation step. rsc.org The presence of substituents, like the iodo and methanamine groups, would influence the regioselectivity and the energy barriers of these steps.
Predicted Energy Barriers for Plausible Reaction Pathways:
While precise, computationally derived energy barriers for (5-Iodofuran-2-yl)methanamine are not documented in the literature, we can construct a table of plausible reaction types and their estimated activation energies based on data from analogous systems. These values are illustrative and would require specific DFT calculations for accurate determination.
| Reaction Type | Plausible Reactants | Predicted Mechanism | Estimated Activation Energy (kcal/mol) | Supporting Evidence/Analogy |
| Nucleophilic Substitution (at C-I) | Nu⁻ (e.g., CN⁻, RO⁻) | Concerted SNAr or Meisenheimer Complex | 20-30 | Studies on nucleophilic aromatic substitution on hypervalent iodine substrates suggest barriers in this range. nih.gov |
| Homolytic C-I Bond Cleavage | Heat or Light | Radical Formation | 50-60 | Bond dissociation energies for C-I bonds in aryl iodides are in this range. nih.gov |
| N-Alkylation | R-X (e.g., CH₃I) | SN2 | 10-15 | Standard nucleophilic attack by an amine on an alkyl halide. |
| C-N Bond Cleavage (Catalytic) | H₂ on Metal Surface | Oxidative Addition/Reductive Elimination | 25-40 | DFT studies on methylamine (B109427) decomposition on metal surfaces show barriers in this range. rsc.org |
| Furan Ring Hydrogenation (Initial Step) | H₂ on Pd catalyst | H-addition to Cα or Cβ | 15-25 | DFT calculations on furan hydrogenation on Pd(111) provide similar energy barriers. rsc.org |
It is important to emphasize that these are predicted pathways and estimated energy barriers. The actual reactivity of this compound will be influenced by specific reaction conditions, including solvent, temperature, and the presence of catalysts. Further dedicated computational and experimental studies are necessary to fully elucidate the complex reaction landscape of this molecule.
Advanced Spectroscopic and Computational Analysis of 5 Iodofuran 2 Yl Methanamine
Conformational Analysis via Nuclear Magnetic Resonance (NMR) and X-ray Crystallography
Conformational analysis provides critical insights into the three-dimensional arrangement of atoms in a molecule, which in turn influences its physical and chemical properties. For (5-Iodofuran-2-yl)methanamine, the key conformational flexibility arises from the rotation around the C2-C(methanamine) single bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
For (furan-2-yl)methanamine , the approximate ¹H NMR chemical shifts are as follows: the protons on the furan (B31954) ring typically appear in the aromatic region, with the proton at C5 being the most deshielded. The methylene (B1212753) (-CH₂-) protons of the aminomethyl group would likely appear as a singlet, with its chemical shift influenced by the solvent and pH. The amine (-NH₂) protons are often broad and their chemical shift is also highly dependent on the experimental conditions.
In the case of 5-iodofuran , the iodine atom is expected to exert a significant electronic effect on the furan ring. The proton at the C2 position would be the most deshielded, and the coupling constants between the furan protons would be indicative of the substitution pattern.
By combining these observations, the predicted ¹H NMR spectrum of this compound would show distinct signals for the furan protons, with the iodine at C5 and the aminomethyl group at C2 influencing their chemical shifts. The methylene protons would likely remain a singlet, and the amine protons would be observable under appropriate conditions.
Similarly, the ¹³C NMR spectrum would reflect the electronic environment of each carbon atom. The carbon atom attached to the iodine (C5) would be significantly shifted, while the carbon bearing the aminomethyl group (C2) and the methylene carbon would also have characteristic chemical shifts.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| (furan-2-yl)methanamine | Furan protons: ~6.2-7.4; -CH₂-: ~3.8; -NH₂: variable | Furan carbons: ~107-155; -CH₂-: ~45 |
| 5-Iodofuran | Furan protons: ~6.3-7.2 | Furan carbons: C5 ~75-85; other carbons ~110-150 |
| This compound (Predicted) | Furan protons: ~6.3-7.5; -CH₂-: ~3.9; -NH₂: variable | Furan carbons: C5 ~75-85, C2 ~150-160; -CH₂-: ~46 |
X-ray Crystallography:
As of the latest literature search, no publicly available X-ray crystal structure for this compound has been reported. However, analysis of crystal structures of related furan derivatives provides valuable insights into the expected molecular geometry and packing in the solid state. For instance, the crystal structure of (furan-2-yl) derivatives often reveals a planar furan ring. The bond lengths and angles would be influenced by the substituents. In the case of this compound, the C-I bond length is expected to be in the range of 2.05-2.15 Å. The aminomethyl group's conformation relative to the furan ring would be determined by steric and electronic factors, with potential for intramolecular hydrogen bonding between the amine and the furan oxygen in certain orientations. Intermolecular hydrogen bonding involving the amine group is also expected to play a significant role in the crystal packing.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and characterizing the nature of chemical bonds within a molecule.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the furan ring and the methylene group would be observed around 3100-3150 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibration of the aminomethyl group would likely appear in the 1000-1250 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching modes of the furan ring are usually strong in the Raman spectrum. The symmetric N-H stretching vibration of the amine group would also be Raman active. The C-I bond, being highly polarizable, is expected to give a strong Raman signal, making Raman spectroscopy a particularly useful tool for characterizing the halogen substitution.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (broad) | 3300-3500 (sharp, symmetric) |
| C-H stretch (furan) | 3100-3150 | 3100-3150 |
| C-H stretch (methylene) | 2850-2960 | 2850-2960 |
| C=C stretch (furan) | 1500-1600 | 1500-1600 (strong) |
| C-N stretch | 1000-1250 | 1000-1250 |
| C-I stretch | 500-600 | 500-600 (strong) |
High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is an essential tool for confirming the molecular formula of a compound and for elucidating its fragmentation pathways, which can provide valuable structural information.
For this compound (C₅H₆INO), the exact mass can be calculated with high precision, allowing for unambiguous molecular formula determination. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺).
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for furan derivatives is the loss of CO. Another prominent fragmentation would be the cleavage of the C-C bond between the furan ring and the aminomethyl group, leading to the formation of a stable furfuryl-type cation or an aminomethyl radical. The loss of the iodine atom is another probable fragmentation pathway. The presence of the iodine isotope (¹²⁷I) would give a characteristic isotopic pattern for iodine-containing fragments.
Predicted Fragmentation Pathways:
Loss of H: [M-H]⁺
Loss of NH₂: [M-NH₂]⁺
Loss of CH₂NH₂: [M-CH₂NH₂]⁺, leading to an iodofuran cation.
Loss of I: [M-I]⁺, leading to a (furan-2-yl)methanamine cation.
Loss of CO from the furan ring: [M-CO]⁺
| Fragment Ion | Proposed Structure | m/z (for ¹²⁷I) |
| [C₅H₆INO]⁺ | Molecular Ion | 223 |
| [C₅H₅INO]⁺ | Loss of H | 222 |
| [C₅H₆O]⁺ | Loss of I and NH | 82 |
| [C₄H₆N]⁺ | Loss of I and CO | 68 |
| [C₅H₆N]⁺ | Loss of I and O | 80 |
Theoretical and Computational Chemistry Studies
Computational chemistry provides a powerful means to complement experimental data and to gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and to calculate its electronic properties. The calculated lowest energy conformation would likely show a nearly planar furan ring. The distribution of electron density, as visualized by molecular electrostatic potential (MEP) maps, would highlight the electron-rich regions (the oxygen and nitrogen atoms) and the electron-deficient regions (the amine protons and the region around the iodine atom).
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The presence of the electron-withdrawing iodine atom and the electron-donating aminomethyl group would significantly influence the electronic landscape of the furan ring.
Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound in different environments, such as in solution. MD simulations can reveal the preferred dihedral angles of the aminomethyl group and how these are influenced by solvent molecules. Furthermore, MD can be used to study the intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules or other solute molecules. These simulations provide a dynamic picture of the molecule's behavior, which is often more representative of its properties in a real-world system than a static, gas-phase calculation.
Quantum chemical methods, particularly DFT, can be used to predict spectroscopic parameters with a reasonable degree of accuracy.
NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR chemical shifts can be predicted. These calculations, when compared with experimental data for analogous compounds, can aid in the assignment of the experimental spectrum of this compound.
Vibrational Frequencies: The calculation of the Hessian matrix at the optimized geometry provides the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculated spectra can be compared with experimental spectra to aid in the assignment of the observed vibrational bands.
Prediction of Reaction Mechanisms and Energy Barriers
The prediction of reaction mechanisms and their associated energy barriers for this compound is crucial for understanding its reactivity, stability, and potential synthetic applications. In the absence of direct experimental kinetic studies for this specific molecule, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to elucidate plausible reaction pathways and quantify the energetic hurdles of these transformations. pku.edu.cn This section explores predicted reaction mechanisms and energy barriers based on computational chemistry principles and data from analogous furan and amine systems.
A key aspect of the reactivity of this compound is the interplay between the furan ring, the iodido substituent, and the methanamine group. Computational studies on related molecules allow for the prediction of several potential reaction pathways.
Applications of 5 Iodofuran 2 Yl Methanamine As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
There is currently no available scientific literature demonstrating the use of (5-Iodofuran-2-yl)methanamine as a precursor in the synthesis of complex organic molecules. Research efforts in organic synthesis have utilized a variety of furan (B31954) derivatives, but the specific application of this iodinated furfurylamine (B118560) as a starting material or intermediate in multi-step syntheses has not been reported.
Role in the Development of Advanced Organic Materials (e.g., polymers, dendrimers, conductive materials)
An extensive review of the literature did not yield any studies on the role of this compound in the development of advanced organic materials. There are no reports of its use as a monomer for the synthesis of polymers, as a core or branching unit in dendrimer construction, or in the preparation of conductive materials.
Utilization in Catalyst Design and Ligand Synthesis
No research has been published on the utilization of this compound in the field of catalyst design or for the synthesis of ligands for coordination chemistry. The potential for the amine and furan moieties to coordinate with metal centers has not been explored or documented for this specific compound.
Intermediate for Agrochemical Research and Development
There is no information available in the public domain to suggest that this compound has been used as an intermediate in the research and development of new agrochemicals. While the furan scaffold is present in some biologically active molecules, the synthetic routes involving this particular iodinated amine have not been described in the context of agrochemical science.
Applications in Chemo-Sensors and Probes (non-biological sensing)
No studies have been found that describe the application of this compound in the development of chemo-sensors or probes for non-biological sensing. The potential for this molecule to act as a signaling unit or a recognition site in a sensor system has not been investigated or reported in the scientific literature.
Future Research Directions and Emerging Opportunities for 5 Iodofuran 2 Yl Methanamine Chemistry
Development of Novel and More Efficient Synthetic Routes
The accessibility of (5-Iodofuran-2-yl)methanamine is a critical precursor to its widespread application. While standard synthetic methods can be envisaged, future research will likely focus on developing more efficient, scalable, and sustainable routes.
One promising approach is the reductive amination of 5-iodofuran-2-carbaldehyde . This method, widely used for converting aldehydes to amines, could be optimized for this specific substrate. nih.govrsc.org Research in this area could explore various reducing agents and catalysts to achieve high yields and purity. A two-step, one-pot reductive amination process, which has proven effective for other furanic aldehydes, could be adapted to streamline the synthesis and minimize intermediate purification steps. nih.govresearchgate.net
Another avenue for exploration is the palladium-catalyzed amination of a suitable precursor , such as 2-(bromomethyl)-5-iodofuran. While the synthesis of 2-aminofurans via palladium-catalyzed cycloisomerization of homoallenyl amides has been reported, direct amination of a pre-functionalized furan (B31954) offers a more direct route. nih.gov Research could focus on identifying suitable palladium catalysts and ligands that can efficiently facilitate this transformation without promoting unwanted side reactions.
| Synthetic Strategy | Key Research Focus | Potential Advantages |
| Reductive Amination | Optimization of reducing agents and catalysts; development of one-pot procedures. | Direct conversion of an aldehyde to an amine; potentially high yields. nih.govresearchgate.net |
| Palladium-Catalyzed Amination | Identification of efficient catalyst/ligand systems for C-N bond formation. | High functional group tolerance; mild reaction conditions. nih.gov |
| One-Pot Cascade Reactions | Design of multi-step sequences from simple starting materials. | Increased efficiency; reduced waste and purification steps. rsc.orgresearchgate.net |
Exploration of Unprecedented Reactivity Profiles
The dual functionality of this compound provides a rich playground for exploring novel reactivity. The presence of both an electrophilic site (the carbon bearing the iodine) and a nucleophilic site (the amine) allows for a diverse range of chemical transformations.
The reactivity of the carbon-iodine bond is of particular interest. This bond is known to participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.gov The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, allowing for selective transformations. nih.gov Future research should systematically investigate the scope of these reactions with this compound, enabling the introduction of a wide array of substituents at the 5-position of the furan ring. This would provide access to a vast library of novel furan derivatives with tailored properties.
Conversely, the nucleophilic aminomethyl group can participate in a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. mdpi.com The interplay between the reactivity of the amine and the iodo group could lead to the development of novel intramolecular cyclization reactions, yielding fused heterocyclic systems with potential biological activity.
Furthermore, the exploration of unprecedented reactivity under various catalytic conditions could unveil new synthetic pathways. For instance, the use of photoredox catalysis or electrochemistry could unlock novel transformations that are not accessible under traditional thermal conditions.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. rsc.orgmdpi.comnih.govnih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future development.
A continuous flow process for the synthesis of this compound could involve the in-situ generation of reactive intermediates, minimizing the handling of potentially unstable compounds. nih.gov For example, a flow reactor could be designed to perform the reductive amination of 5-iodofuran-2-carbaldehyde in a continuous manner, with online purification to yield the high-purity product. researchgate.net
Moreover, automated synthesis platforms can be employed to rapidly explore the reactivity of this compound and generate libraries of derivatives for high-throughput screening. rsc.orguc.pt These platforms can systematically vary reaction parameters such as catalysts, solvents, and temperatures to optimize reaction conditions and discover novel transformations. researchgate.net
| Technology | Application to this compound Chemistry | Key Benefits |
| Flow Chemistry | Continuous synthesis of the parent compound and its derivatives. rsc.orgmdpi.comnih.gov | Enhanced safety, improved reproducibility, easier scale-up. nih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions and generation of compound libraries. uc.ptresearchgate.net | Accelerated discovery of new reactions and optimization of existing ones. researchgate.net |
Application of Advanced Machine Learning Techniques for Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis. researchgate.netacs.orgyoutube.comsciencedaily.com These powerful computational tools can be leveraged to accelerate the development of this compound chemistry.
Machine learning models can be trained on existing chemical reaction data to predict the outcome of new reactions, including yields and potential side products. researchgate.netresearchgate.net This predictive capability can significantly reduce the number of experiments required to optimize a synthetic route or to explore the reactivity of this compound. For instance, an ML model could be developed to predict the optimal conditions for a Suzuki coupling reaction with a wide range of boronic acids.
Design of Next-Generation Furan-Based Chemical Scaffolds
The ultimate goal of exploring the chemistry of this compound is to utilize it as a building block for the creation of novel and functional molecules. The unique substitution pattern of this compound makes it an ideal starting point for the design of next-generation furan-based chemical scaffolds with applications in medicinal chemistry and materials science. rsc.orgnottingham.ac.uknih.govnih.gov
In materials science , furan-based polymers and organic electronic materials are gaining increasing attention due to their renewable nature and interesting optoelectronic properties. nih.gov this compound could serve as a monomer for the synthesis of novel polymers with unique properties. The iodo group can be used for polymerization reactions, while the amine group can be used to introduce cross-linking sites or to tune the material's properties.
Q & A
Basic: What are the optimal synthetic routes for (5-Iodofuran-2-yl)methanamine?
Methodological Answer:
The synthesis typically involves iodination of a pre-functionalized furan precursor. A common approach is electrophilic aromatic substitution on 5-substituted furans using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions . For example:
Start with (5-amino/furan-2-yl)methanamine.
Protect the amine group (e.g., with Boc anhydride) to prevent side reactions.
Perform iodination at the 5-position of the furan ring using ICl in dichloromethane at 0–5°C.
Deprotect the amine using trifluoroacetic acid (TFA).
Key factors affecting yield include reaction temperature, stoichiometry of iodinating agent, and steric/electronic effects of existing substituents .
Advanced: How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The iodine atom at the 5-position enables Ullmann, Suzuki-Miyaura, or Sonogashira couplings due to its role as a leaving group. For example:
- Suzuki Coupling Protocol :
- React this compound with aryl boronic acids (1.2 eq) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12–24 hrs.
- Monitor reaction progress via TLC or LC-MS.
The iodine’s electronegativity and size increase oxidative addition efficiency in palladium-catalyzed reactions compared to bromo/chloro analogs .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The iodine atom induces deshielding of adjacent protons (e.g., H-4 on the furan ring) due to its electron-withdrawing effect. Integrate signals to confirm substitution patterns.
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺, with expected isotopic patterns from iodine (e.g., m/z 265 [M+H]⁺ for C₅H₆INO).
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .
Advanced: How can contradictory solubility data across studies be resolved?
Methodological Answer:
Contradictions often arise from differences in solvent polarity, pH, or impurities. To standardize measurements:
Solubility Testing :
- Prepare saturated solutions in DMSO, water (buffered at pH 7.4), and ethanol.
- Filter undissolved material and quantify via UV-Vis (λmax ~270 nm for furans) or gravimetric analysis.
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
Basic: What biological assays are suitable for screening its antimicrobial activity?
Methodological Answer:
- Broth Microdilution Assay :
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Prepare compound dilutions (1–256 µg/mL) in Mueller-Hinton broth.
- Incubate at 37°C for 18–24 hrs; determine MIC (minimum inhibitory concentration) via optical density (OD600).
- Time-Kill Studies : Assess bactericidal effects at 2× MIC over 24 hrs .
Advanced: How does iodine substitution alter the compound’s interaction with enzyme targets compared to non-halogenated analogs?
Methodological Answer:
- Molecular Docking : Compare binding modes of this compound and its non-iodinated analog to enzymes (e.g., cytochrome P450) using AutoDock Vina.
- The iodine’s van der Waals radius (1.98 Å) may enhance hydrophobic interactions in active sites.
- Kinetic Studies : Measure inhibition constants (Ki) via fluorogenic substrates. Iodine’s electronegativity can increase binding affinity by 2–5× compared to H or CH₃ substituents .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions :
- Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
- Avoid exposure to light/moisture, which can degrade the furan ring.
- Stability Monitoring : Perform HPLC every 3 months to check for decomposition peaks (e.g., iodinated byproducts) .
Advanced: How can computational methods predict its metabolic pathways?
Methodological Answer:
- In Silico Tools : Use GLORY (Global Metabolism Prediction) or MetaSite to simulate Phase I/II metabolism.
- Predict sites of oxidation (amine group) or conjugation (e.g., glucuronidation at the furan oxygen).
- MD Simulations : Model interactions with CYP3A4 to identify potential reactive metabolites (e.g., epoxidation of the furan ring) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and reactions to avoid inhalation of iodine vapor.
- Spill Management : Neutralize with activated charcoal; dispose as halogenated waste .
Advanced: How can SAR studies optimize its pharmacological profile?
Methodological Answer:
- Structural Modifications :
- Replace iodine with other halogens (Br, Cl) to assess effects on potency/logP.
- Introduce substituents at the methanamine group (e.g., alkylation, acylation).
- In Vivo PK/PD : Administer analogs (5 mg/kg, IV/PO) to rodents; measure plasma half-life and brain penetration via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
